4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine
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Overview
Description
4’-(5-Methyl-1,3-benzoxazol-2-yl)[1,1’-biphenyl]-4-amine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(5-Methyl-1,3-benzoxazol-2-yl)[1,1’-biphenyl]-4-amine typically involves the reaction of substituted phenols with 3-bromoprop-1-yne in the presence of anhydrous potassium carbonate in acetone . This is followed by azide-alkyne cycloaddition reactions under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
4’-(5-Methyl-1,3-benzoxazol-2-yl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4’-(5-Methyl-1,3-benzoxazol-2-yl)[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as optical brighteners.
Mechanism of Action
The mechanism of action of 4’-(5-Methyl-1,3-benzoxazol-2-yl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer research, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-1,3-benzoxazol-2-yl)phenylamine
- 3-(5-Methyl-1,3-benzoxazol-2-yl)phenylamine
- 5-(1,3-Benzoxazol-2-yl)-2-methylaniline
Uniqueness
4’-(5-Methyl-1,3-benzoxazol-2-yl)[1,1’-biphenyl]-4-amine stands out due to its unique biphenyl structure, which may enhance its biological activity and stability compared to other benzoxazole derivatives . This structural feature allows for more diverse interactions with molecular targets, potentially leading to more effective therapeutic applications.
Properties
CAS No. |
139036-50-3 |
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Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]aniline |
InChI |
InChI=1S/C20H16N2O/c1-13-2-11-19-18(12-13)22-20(23-19)16-5-3-14(4-6-16)15-7-9-17(21)10-8-15/h2-12H,21H2,1H3 |
InChI Key |
FONBBLAOPRKMGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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